molecular formula C23H25ClN4 B7949740 2,3-Bis(4-ethylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride

2,3-Bis(4-ethylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride

Cat. No.: B7949740
M. Wt: 392.9 g/mol
InChI Key: DDAQULMFNVYFDL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,3-Bis(4-ethylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the reaction of 4-ethylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with sodium azide to yield the tetrazole ring. The final step involves the quaternization of the tetrazole nitrogen with benzyl chloride to form the tetrazolium salt . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

2,3-Bis(4-ethylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,3-Bis(4-ethylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride involves its reduction by cellular dehydrogenases to form a colored formazan product. This reduction occurs in the mitochondria of living cells, making it a useful indicator of cell viability and metabolic activity . The molecular targets include various dehydrogenase enzymes involved in cellular respiration and energy production .

Comparison with Similar Compounds

Similar compounds to 2,3-Bis(4-ethylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride include other tetrazolium salts such as:

Properties

IUPAC Name

2,3-bis(4-ethylphenyl)-5-phenyl-1H-tetrazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4.ClH/c1-3-18-10-14-21(15-11-18)26-24-23(20-8-6-5-7-9-20)25-27(26)22-16-12-19(4-2)13-17-22;/h5-17H,3-4H2,1-2H3,(H,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAQULMFNVYFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2[NH2+]C(=NN2C3=CC=C(C=C3)CC)C4=CC=CC=C4.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30703355
Record name 2,3-Bis(4-ethylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30703355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104497-78-1
Record name 2,3-Bis(4-ethylphenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30703355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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